Cas no 58457-56-0 (4-oxo-4-4-(trifluoromethyl)phenylbutanoic acid)
4-oxo-4-4-(trifluoromethyl)phenylbutanoic acid Chemical and Physical Properties
Names and Identifiers
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- 4-oxo-4-[4-(trifluoromethyl)phenyl]butanoic acid
- 4-Oxo-4-(4-trifluoromethylphenyl)butyric acid
- AG-G-06798
- CTK5A8336
- KB-193709
- SureCN5060636
- 4-oxo-4-4-(trifluoromethyl)phenylbutanoic acid
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- Inchi: InChI=1S/C11H9F3O3/c12-11(13,14)8-3-1-7(2-4-8)9(15)5-6-10(16)17/h1-4H,5-6H2,(H,16,17)
- InChI Key: XBTRBFQQDDYMFC-UHFFFAOYSA-N
- SMILES: C1=C(C=CC(=C1)C(F)(F)F)C(=O)CCC(=O)O
Computed Properties
- Exact Mass: 246.05000
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 17
- Rotatable Bond Count: 5
Experimental Properties
- PSA: 54.37000
- LogP: 2.75290
4-oxo-4-4-(trifluoromethyl)phenylbutanoic acid Customs Data
- HS CODE:2918300090
- Customs Data:
China Customs Code:
2918300090Overview:
2918300090 Other aldehydes or ketones without other oxy carboxylic acids(Including anhydrides\Acyl halide\Peroxides, peroxyacids and derivatives of this tax number). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2918300090 other carboxylic acids with aldehyde or ketone function but without other oxygen function, their anhydrides, halides, peroxides, peroxyacids and their derivatives.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:6.5%.General tariff:30.0%
4-oxo-4-4-(trifluoromethyl)phenylbutanoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 207338-1g |
4-Oxo-4-(4-trifluoromethylphenyl)butyric acid |
58457-56-0 | 97% | 1g |
£424.00 | 2022-03-01 | |
| Fluorochem | 207338-2g |
4-Oxo-4-(4-trifluoromethylphenyl)butyric acid |
58457-56-0 | 97% | 2g |
£716.00 | 2022-03-01 | |
| Fluorochem | 207338-5g |
4-Oxo-4-(4-trifluoromethylphenyl)butyric acid |
58457-56-0 | 97% | 5g |
£1753.00 | 2022-03-01 | |
| A2B Chem LLC | AG73658-50mg |
4-Oxo-4-(4-trifluoromethylphenyl)butyric acid |
58457-56-0 | 95% | 50mg |
$128.00 | 2024-04-19 | |
| A2B Chem LLC | AG73658-100mg |
4-Oxo-4-(4-trifluoromethylphenyl)butyric acid |
58457-56-0 | 95% | 100mg |
$174.00 | 2024-04-19 | |
| A2B Chem LLC | AG73658-250mg |
4-Oxo-4-(4-trifluoromethylphenyl)butyric acid |
58457-56-0 | 95% | 250mg |
$233.00 | 2024-04-19 | |
| A2B Chem LLC | AG73658-500mg |
4-Oxo-4-(4-trifluoromethylphenyl)butyric acid |
58457-56-0 | 95% | 500mg |
$407.00 | 2024-04-19 | |
| A2B Chem LLC | AG73658-1g |
4-Oxo-4-(4-trifluoromethylphenyl)butyric acid |
58457-56-0 | 97% | 1g |
$516.00 | 2024-04-19 | |
| A2B Chem LLC | AG73658-2g |
4-Oxo-4-(4-trifluoromethylphenyl)butyric acid |
58457-56-0 | 97% | 2g |
$839.00 | 2024-04-19 | |
| A2B Chem LLC | AG73658-5g |
4-Oxo-4-(4-trifluoromethylphenyl)butyric acid |
58457-56-0 | 97% | 5g |
$1989.00 | 2024-04-19 |
4-oxo-4-4-(trifluoromethyl)phenylbutanoic acid Suppliers
4-oxo-4-4-(trifluoromethyl)phenylbutanoic acid Related Literature
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Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
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Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
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Guang Xu,Wei Zhang,Ying Zhang,Xiaoxia Zhao,Ping Wen,Di Ma RSC Adv., 2018,8, 19353-19361
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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Jonas Kind,Lukas Kaltschnee,Martin Leyendecker,Christina M. Thiele Chem. Commun., 2016,52, 12506-12509
Additional information on 4-oxo-4-4-(trifluoromethyl)phenylbutanoic acid
Introduction to 4-oxo-4-(trifluoromethyl)phenylbutanoic acid (CAS No. 58457-56-0)
4-oxo-4-(trifluoromethyl)phenylbutanoic acid, identified by its Chemical Abstracts Service (CAS) number 58457-56-0, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This compound belongs to the class of β-keto acids, characterized by the presence of a carbonyl group adjacent to a carboxylic acid functionality. The structural motif of this molecule incorporates a trifluoromethyl group on a phenyl ring, which is a common feature in many bioactive molecules due to its ability to modulate metabolic pathways and enhance binding affinity.
The trifluoromethyl group, in particular, is a key pharmacophore that imparts unique electronic and steric properties to the molecule. This substitution pattern is frequently employed in drug design to improve lipophilicity, metabolic stability, and overall pharmacological activity. The presence of both a carboxylic acid and a keto group in the same molecule allows for diverse chemical transformations, making it a valuable intermediate in synthetic chemistry and drug development.
In recent years, there has been growing interest in exploring the therapeutic potential of compounds containing the 4-oxo-4-(trifluoromethyl)phenylbutanoic acid scaffold. Research has indicated that such molecules may exhibit inhibitory effects on various enzymes and signaling pathways implicated in inflammatory diseases, cancer, and metabolic disorders. The trifluoromethyl group, in particular, has been shown to enhance the binding affinity of small molecules to their target proteins, thereby increasing their efficacy.
One of the most compelling aspects of 4-oxo-4-(trifluoromethyl)phenylbutanoic acid is its versatility as a building block in medicinal chemistry. The combination of functional groups within its structure allows for facile derivatization through various synthetic methodologies, enabling the generation of novel analogs with tailored biological activities. For instance, researchers have utilized this compound as a precursor in the synthesis of potent inhibitors targeting enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX), which play crucial roles in the pathogenesis of inflammation.
Moreover, the keto group in 4-oxo-4-(trifluoromethyl)phenylbutanoic acid can be readily reduced to an alcohol or further oxidized to an ester, providing additional avenues for structural diversification. These transformations are particularly useful in developing prodrugs or conjugates that enhance bioavailability or target specificity. The carboxylic acid moiety also facilitates salt formation, which can improve solubility and formulation properties of derived compounds.
Recent advances in computational chemistry have further accelerated the exploration of 4-oxo-4-(trifluoromethyl)phenylbutanoic acid derivatives. Molecular docking studies have revealed that modifications around the trifluoromethyl phenyl ring can significantly alter interactions with biological targets. For example, certain analogs have demonstrated inhibitory activity against kinases involved in tumor proliferation and angiogenesis. These findings underscore the importance of structural optimization in maximizing therapeutic potential.
The synthesis of 4-oxo-4-(trifluoromethyl)phenylbutanoic acid itself presents an interesting challenge due to its complex architecture. Traditional synthetic routes often involve multi-step sequences involving Grignard reactions, condensation reactions, and fluorination techniques. However, recent methodologies have focused on more efficient one-pot processes or catalytic approaches that minimize byproduct formation and improve yield. Such innovations are critical for scaling up production while maintaining cost-effectiveness.
In conclusion, 4-oxo-4-(trifluoromethyl)phenylbutanoic acid (CAS No. 58457-56-0) represents a promising scaffold for drug discovery with diverse applications across multiple therapeutic areas. Its unique structural features—particularly the combination of a trifluoromethyl group with functionalizable keto and carboxylic acid moieties—make it an invaluable asset for medicinal chemists seeking to develop novel therapeutics. As research continues to uncover new biological targets and synthetic strategies, this compound is poised to play an increasingly significant role in addressing unmet medical needs.
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